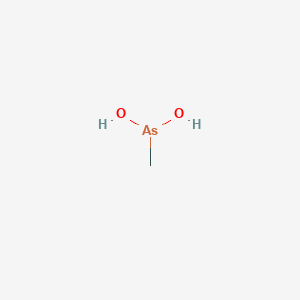

Methylarsonous acid

Description

Properties

IUPAC Name |

methylarsonous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5AsO2/c1-2(3)4/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBIRPQQKCQWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63869-12-5 (copper(2+) [1:] salt) | |

| Record name | Methanearsonous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60180059 | |

| Record name | Methanearsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylarsonite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25400-23-1 | |

| Record name | Monomethylarsonous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25400-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanearsonous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanearsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylarsonite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methylarsonous Acid (MMA\textsuperscript{III}): Chemical Architecture, Reactivity, and Biological Implications

Topic: Chemical Properties of Methylarsonous Acid (MMA(III)) Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Toxicologists, and Drug Development Scientists[1]

Executive Summary

Methylarsonous acid (MMA\textsuperscript{III}, CH\textsubscript{3}As(OH)\textsubscript{2}) represents a critical inflection point in arsenic toxicology and pharmacology.[1] Historically dismissed as a transient intermediate in the metabolic detoxification of inorganic arsenic, modern research identifies MMA\textsuperscript{III} as a highly reactive, cytotoxic species—often exceeding the potency of its inorganic precursor, arsenite (iAs\textsuperscript{III}).[1]

This guide provides a rigorous analysis of the physicochemical properties that drive MMA\textsuperscript{III}’s behavior.[1] It details the structural basis for its high affinity toward vicinal thiols, provides validated protocols for its laboratory synthesis, and outlines the handling requirements necessary to prevent its rapid oxidation to the pentavalent form (MMA\textsuperscript{V}).[1]

Chemical Identity & Fundamental Properties

MMA\textsuperscript{III} is a trivalent organometallic species.[1][2] Its reactivity is governed by the presence of a lone pair of electrons on the arsenic atom and the electron-donating methyl group, which modulates its Lewis acidity compared to inorganic arsenite.

2.1 Physicochemical Profile

| Property | Value / Description | Clinical/Experimental Relevance |

| Formula | CH\textsubscript{3}As(OH)\textsubscript{2} | Methyl group increases lipophilicity vs. iAs(OH)\textsubscript{3}.[1] |

| Oxidation State | +3 (Trivalent) | Highly reactive; acts as a "soft" acid interacting with "soft" bases (thiols).[1] |

| Molecular Weight | 123.97 g/mol | Small molecule; readily permeates cellular membranes. |

| pKa | ~11 (Estimated) | Critical: Unlike MMA\textsuperscript{V} (pKa\textsubscript{1} ≈ 3.6), MMA\textsuperscript{III} remains protonated and neutral at physiological pH (7.4) .[1] This neutrality facilitates rapid passive diffusion into cells, contributing to its high toxicity. |

| Stability | Low (O\textsubscript{2} sensitive) | Rapidly oxidizes to MMA\textsuperscript{V} in aerobic aqueous solutions (t\textsubscript{1/2} < 24h without stabilizers).[1] |

| Solubility | Amphiphilic | Soluble in water and organic solvents (e.g., DMSO, ethanol).[1] |

2.2 Structural Geometry

The As(III) center adopts a trigonal pyramidal geometry due to the lone pair repulsion.[1] This steric arrangement is crucial for its interaction with enzyme active sites, particularly those containing dithiol motifs (e.g., CXXC motifs in thioredoxin reductase).[1]

Synthesis & Preparation Protocols

Warning: Arsenicals are potent toxins and carcinogens.[3] All procedures must be performed in a certified fume hood with appropriate PPE (nitrile gloves, safety goggles, lab coat).[1]

Since MMA\textsuperscript{III} is commercially rare and unstable, it is typically synthesized in situ or prepared as a precursor (diiodide) that is hydrolyzed immediately before use.[1]

Protocol A: Reduction of MMA\textsuperscript{V} (The Reay & Asher Variant)

This method reduces methylarsonic acid (MMA\textsuperscript{V}) using sulfur dioxide and potassium iodide in a highly acidic environment.[1]

Reagents:

-

Disodium methylarsonate (MMA\textsuperscript{V} salt)[1]

-

Potassium Iodide (KI)[1]

-

Sodium Metabisulfite (Na\textsubscript{2}S\textsubscript{2}O\textsubscript{5}) - Source of SO\textsubscript{2}[1]

-

Concentrated Hydrochloric Acid (HCl)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 5 mmol of MMA\textsuperscript{V} in 10 mL of concentrated HCl. The high acidity is required to protonate the arsonate oxygen, making it a better leaving group.

-

Reduction: Add excess KI (10 mmol) and Na\textsubscript{2}S\textsubscript{2}O\textsubscript{5} (in small portions). The solution will turn yellow/brown due to iodine formation, then clear as SO\textsubscript{2} reduces the iodine.[1]

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Extraction: Extract the product (MMA\textsuperscript{III} as the di-halo species) into benzene or toluene.

-

Hydrolysis (Activation): Back-extract the organic layer into degassed water or buffer.[1] The CH\textsubscript{3}AsX\textsubscript{2} hydrolyzes to CH\textsubscript{3}As(OH)\textsubscript{2}.[1]

-

Validation: Verify concentration using HPLC-ICP-MS (see Section 5).

Protocol B: Hydrolysis of Methylarsenic Diiodide (CH\textsubscript{3}AsI\textsubscript{2})

This is the preferred method for generating high-purity standards.[1]

-

Precursor: Obtain CH\textsubscript{3}AsI\textsubscript{2} (solid/oil).[1] It is relatively stable if stored dry and dark.

-

Hydrolysis: Add 10 µL of CH\textsubscript{3}AsI\textsubscript{2} to 10 mL of deoxygenated water.

-

Reaction:

-

-

pH Adjustment: The release of HI will drop the pH. Neutralize carefully with dilute NaOH to pH 7.0 if used for biological assays immediately.

Reactivity Profile: The Thiol Interaction

The biological activity of MMA\textsuperscript{III} is defined by its high affinity for vicinal dithiols (two -SH groups close in space).[1] This interaction is thermodynamically favored over monothiols (like glutathione, GSH) due to the chelate effect, forming stable cyclic dithioarsinites.[1]

4.1 Mechanism of Enzyme Inhibition

MMA\textsuperscript{III} acts as a "soft" electrophile.[1] It attacks the reduced cysteine residues in the active sites of critical antioxidant enzymes.

-

Target 1: Thioredoxin Reductase (TrxR): MMA\textsuperscript{III} binds the C-terminal selenocysteine-cysteine pair, irreversibly inhibiting the enzyme and inducing oxidative stress.[1]

-

Target 2: Zinc Fingers: MMA\textsuperscript{III} displaces Zinc (Zn\textsuperscript{2+}) from C3H1 or C4 zinc finger domains in DNA repair proteins (e.g., PARP-1, XPA).[1] This leads to genomic instability.

4.2 Visualizing the Toxicity Pathway

Caption: The metabolic activation of arsenic. MMA(III) acts as the central toxic executioner, targeting thiol-rich enzymes and generating reactive oxygen species (ROS).[1]

Analytical Detection & Handling

Quantifying MMA\textsuperscript{III} requires preventing its oxidation during sample preparation.[1]

5.1 Speciation Analysis (HPLC-ICP-MS)

-

Column: Anion exchange (e.g., Hamilton PRP-X100).[1]

-

Mobile Phase: Ammonium carbonate or phosphate buffer (pH 6.0–8.0).[1]

-

Detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring m/z 75 (As).

5.2 Critical Handling Protocols

-

Temperature: Keep all samples at 4°C or on ice. Flash freeze in liquid nitrogen for storage (-80°C).

-

Chelation: Add diethylenetriaminepentaacetic acid (DTPA) or excess EDTA to bind trace metals that catalyze oxidation.[1]

-

Deoxygenation: Purge all buffers with Helium or Argon for 15 minutes prior to use.

References

-

Petrick, J. S., et al. (2000).[1] Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes.[1][4] Toxicology and Applied Pharmacology.[3]

-

Styblo, M., et al. (2000).[1] Comparative toxicity of trivalent and pentavalent inorganic and methylated arsenicals in rat and human cells. Archives of Toxicology.

-

Reay, P. F., & Asher, C. J. (1977).[1] Preparation and purification of methylarsonic acid and dimethylarsinic acid. Analytical Biochemistry.

-

Schwerdtle, T., et al. (2003).[1] Oxidative DNA damage by arsenite and its metabolites: A mechanistic comparison. Journal of the American Chemical Society. [1]

-

Gong, Z., et al. (2002).[1] Arsenic speciation analysis. Talanta.

Sources

- 1. Vitamin B12 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Urinary arsenic and porphyrin profile in C57BL/6J mice chronically exposed to monomethylarsonous acid (MMAIII) for two years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monomethylarsonous acid (MMA(III)) and arsenite: LD(50) in hamsters and in vitro inhibition of pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of methylarsonous acid via the Meyer reaction.

Synthesis of Methylarsonous Acid (MMA ) via the Meyer Reaction

A Technical Guide for Chemical Biology & Toxicology Applications

Executive Summary

Methylarsonous acid (MMA

This guide details the synthesis of MMA

Key Technical Challenges:

-

Oxidation State Control: The Meyer reaction yields As(V); a subsequent reduction is mandatory.

-

Stability: MMA

is prone to rapid oxidation back to MMAngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Equilibrium: The target acid exists in equilibrium with its anhydride, methylarsine oxide (CH

AsO).

Strategic Reaction Pathway

The synthesis is a two-stage process. The Meyer Reaction (1883) is utilized first to alkylate inorganic arsenite, creating the carbon-arsenic bond. This is followed by Reductive Hydrolysis to access the trivalent methylarsonous acid.

Reaction Scheme

-

Meyer Reaction (Alkylation):

Result: Disodium Methylarsonate (DSMA, Pentavalent As). -

Reduction (Reay & Asher Method):

-

Hydrolysis (In Situ):

Mechanistic & Workflow Diagram

Figure 1: The synthetic pathway transitioning from the Meyer alkylation (As-C bond formation) to the reductive isolation of the trivalent target.

Experimental Protocol

Phase 1: The Meyer Reaction (Synthesis of MMA )

This phase establishes the organometallic bond. The classic Meyer reaction uses methyl iodide as the alkylating agent against sodium arsenite.[1]

Reagents & Stoichiometry:

| Component | Role | Molar Eq. | Notes |

|---|

| Arsenic Trioxide (

Procedure:

-

Preparation: Dissolve

in minimal 10M NaOH. The solution becomes sodium arsenite ( -

Alkylation: Cool the solution to 10°C. Add absolute ethanol (approx. 1:1 v/v with aqueous phase).

-

Addition: Add Methyl Iodide dropwise with vigorous stirring. The reaction is exothermic; maintain temperature <30°C to prevent volatilization of MeI.

-

Completion: Allow to stir at room temperature for 12 hours. The arsenic oxidizes from +3 to +5.[1]

-

Workup: Acidify with HCl to precipitate crude Methylarsonic Acid (MMA

). Recrystallize from ethanol/water.

Phase 2: Reduction to Methylarsonous Acid (MMA )

This is the critical step to convert the stable pentavalent species into the bioactive trivalent form.[2] We utilize the Reay and Asher (1977) reduction method, modified for preparative scale.

Reagents:

| Component | Role | Concentration |

|---|

| MMA

Procedure:

-

Deoxygenation: All solvents must be degassed with Argon or Nitrogen for 30 minutes prior to use. MMA

is highly sensitive to aerobic oxidation. -

Reaction Mix: Dissolve purified MMA

in 1 N -

Reduction: Add Sodium Metabisulfite and Sodium Thiosulfate.[3]

-

Incubation: Seal the vessel under inert gas. Allow to react for 30–60 minutes at room temperature.

-

pH Adjustment: Carefully adjust pH to 6.0–7.0 using degassed NaOH if biological application is immediate.

-

Note: At neutral pH, the species exists as

. In anhydrous conditions or low pH, it may precipitate as the anhydride

-

Analytical Validation & Stability

Validating the oxidation state is difficult because standard HPLC-ICP-MS can alter the speciation during the run if the mobile phase is not controlled.

Analytical Workflow

-

HPLC-ICP-MS: Use an anion-exchange column (e.g., Hamilton PRP-X100).

-

Mobile Phase: Ammonium nitrate/phosphate buffer (pH 6.0).

-

Differentiation: MMA

elutes separately from MMA

-

-

Iodometric Titration: In the presence of bicarbonate, As(III) consumes iodine, whereas As(V) does not. This provides a quantitative measure of reduction efficiency.

The Stability Paradox

MMA

-

Half-life: < 12 hours in oxygenated water at pH 7.

-

Storage: Must be stored as Methylarsenic Diiodide (

) or in liquid nitrogen. -

Reconstitution:

.

Figure 2: Operational workflow for the reduction and handling of MMA(III).

Safety & Toxicology (Critical Warning)

E-E-A-T Disclaimer: The synthesis of trivalent methylated arsenicals presents extreme hazards not present in inorganic arsenic handling.

-

Enhanced Toxicity: MMA

is approximately 20–100 times more cytotoxic than inorganic arsenite ( -

Enzyme Inhibition: It acts as a potent inhibitor of enzymes containing vicinal dithiols (e.g., Glutathione Reductase, Thioredoxin Reductase).

-

Volatility: Over-reduction can produce Methylarsine (

) , a highly toxic gas. Avoid using strong hydride donors (like

References

-

Meyer, G. (1883).[1] Ueber einige anomale Reaktionen. Berichte der deutschen chemischen Gesellschaft, 16(1), 1439-1443.

-

Reay, P. F., & Asher, C. J. (1977).[10] Preparation and purification of 74As-labeled arsenate and arsenite for use in biological experiments.[10] Analytical Biochemistry, 78(2), 557-560.[10]

-

Styblo, M., Del Razo, L. M., Vega, L., et al. (2000).[1] Comparative toxicity of trivalent and pentavalent inorganic and methylated arsenicals in rat and human cells.[1] Archives of Toxicology, 74(6), 289-299.

-

Petrick, J. S., Ayala-Fierro, F., Cullen, W. R., Carter, D. E., & Aposhian, H. V. (2000). Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes. Toxicology and Applied Pharmacology, 163(2), 203-207.

-

Cullen, W. R. (2014). Chemical Mechanism of Arsenic Biomethylation. Chemical Research in Toxicology, 27(4), 457-461.

Sources

- 1. Methylarsonic acid - Wikipedia [en.wikipedia.org]

- 2. Methylarsonous Acid | Arsenic Metabolite | RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. METHYLARSONIC ACID [training.itcilo.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy Methylarsonic acid | 124-58-3 | >98% [smolecule.com]

- 7. Demethylation of methylarsonic acid by a microbial community - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and purification of 74As-labeled arsenate and arsenite for use in biological experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Trivalent Methylated Arsenic Species: Mechanisms of Bioactivation and Cytotoxicity

Executive Summary: The Biomethylation Paradox

For decades, the methylation of inorganic arsenic (iAs) was dogmatically viewed as a detoxification pathway.[1][2] The logic was pharmacokinetic: methylated species (MMA, DMA) are excreted in urine more rapidly than inorganic forms. However, this paradigm collapsed with the isolation and characterization of trivalent methylated intermediates : Monomethylarsonous acid (MMA(III) ) and Dimethylarsinous acid (DMA(III) ).

Current consensus defines this pathway as a double-edged sword: while it facilitates excretion, it transiently generates intermediates that are hyper-toxic —often 20 to 50 times more potent than the parent arsenite (iAs(III)).

This guide dissects the molecular mechanisms rendering MMA(III) and DMA(III) uniquely dangerous, specifically focusing on their high-affinity interactions with zinc finger proteins and their role in ROS-mediated genotoxicity. It also provides rigorous protocols for handling these highly unstable species to ensure experimental validity.

The Biomethylation Pathway & "Toxic Detour"[2]

The metabolism of arsenic is catalyzed by Arsenic (+3 oxidation state) methyltransferase (AS3MT ).[3][4][5] It involves alternating reduction and oxidative methylation steps.[6] The critical error in early toxicology was assuming the pathway proceeded instantly from pentavalent to pentavalent forms. In reality, the trivalent intermediates accumulate intracellularly.

Visualization: The AS3MT Activation Pathway

The following diagram illustrates the reduction of inorganic arsenic and the generation of the highly reactive trivalent methylated species.

Figure 1: The arsenic biomethylation pathway. Note the "Toxic Detour" where pentavalent species are reduced to the highly reactive MMA(III) and DMA(III).

Comparative Toxicity: Quantitative Analysis

The toxicity of methylated trivalent species far exceeds that of inorganic arsenic. This is not a subtle difference; it is an order-of-magnitude shift in potency.

Table 1: Comparative Cytotoxicity (IC50 / LC50 Values)

| Species | Oxidation State | Cell Model | IC50 / LC50 | Relative Potency | Ref |

| MMA(III) | +3 | Bovine Aortic Endothelial | 1.7 µM | 14.1x (vs iAs) | [1] |

| iAs(III) | +3 | Bovine Aortic Endothelial | 24.1 µM | 1.0x (Baseline) | [1] |

| MMA(III) | +3 | Chang Human Hepatocytes | 6.0 µM | 11.3x (vs iAs) | [2] |

| iAs(III) | +3 | Chang Human Hepatocytes | 68.0 µM | 1.0x (Baseline) | [2] |

| DMA(V) | +5 | Chang Human Hepatocytes | >3000 µM | Non-toxic | [2] |

Key Insight: In in vivo hamster models, the LD50 of MMA(III) was 29.3 µmol/kg compared to 112.0 µmol/kg for arsenite, confirming the in vitro findings in a systemic context [3].

Molecular Mechanisms of Action

The "Broad Spectrum" Zinc Finger Attack

Inorganic arsenite (iAs(III)) is a known inhibitor of zinc finger proteins, but it is selective—preferentially binding C3H1 or C4 motifs. MMA(III) lacks this selectivity.

Due to its monomethyl group, MMA(III) adopts a geometry that allows it to penetrate and disrupt a wider array of zinc coordination sites, including the C2H2 motif common in transcription factors.

-

Mechanism: MMA(III) acts as a soft acid, attacking the thiolate anions (cysteine residues) coordinating the central Zinc ion.

-

Consequence: Ejection of Zn²⁺ results in the unfolding of the protein domain.

-

Targets:

-

PARP-1: Critical for DNA repair; inhibition leads to accumulation of strand breaks.

-

XPA: Xeroderma pigmentosum group A protein (Nucleotide Excision Repair).

-

Visualization: Zinc Finger Displacement Mechanism

Figure 2: MMA(III) displaces the structural Zinc ion in DNA repair proteins, causing loss of function.

ROS-Mediated Genotoxicity (The DMA(III) Cycle)

While MMA(III) is a potent enzyme inhibitor, DMA(III) is a potent genotoxin. DMA(III) is unstable in the presence of molecular oxygen. It undergoes a redox cycle where it oxidizes to DMA(V), releasing a superoxide anion radical (O₂•⁻).

-

The Cascade: O₂•⁻

H₂O₂ -

Result: The hydroxyl radical attacks DNA, causing single-strand breaks (nicking). This is why DMA(III) is capable of damaging supercoiled DNA at concentrations as low as 1 µM, whereas pentavalent forms are inert [4].

Experimental Protocols: Handling & Assays

WARNING: The primary cause of experimental failure in arsenic research is the inadvertent oxidation of trivalent methylated species to their pentavalent forms before cellular contact.

Synthesis and Storage of MMA(III)

MMA(III) is not commercially stable in solution. It must be synthesized as a precursor, typically methylarsine oxide (CH₃AsO) or diiodomethylarsine (CH₃AsI₂) .

-

Precursor: Obtain CH₃AsI₂ (Diiodomethylarsine).

-

Storage: Store neat at -80°C under argon atmosphere.

-

Preparation:

-

Dissolve CH₃AsI₂ in deoxygenated water.

-

Hydrolysis occurs rapidly:

. -

Adjust pH to 7.0 immediately to prevent acid-catalyzed degradation.

-

Anaerobic Cytotoxicity Assessment Protocol

Standard aerobic cell culture conditions will oxidize MMA(III) to MMA(V) within 1-2 hours, rendering IC50 data invalid.

Reagents:

-

Degassed PBS (bubbled with N₂ for 30 mins).

-

Glove box or anaerobic jar.

Workflow:

-

Cell Seeding: Seed cells (e.g., Hepatocytes, UROtsa) in 96-well plates; allow attachment for 24h.

-

Compound Prep (Critical): Prepare MMA(III) dilutions in degassed medium inside an anaerobic chamber.

-

Exposure:

-

Replace culture medium with MMA(III)-containing medium.

-

Seal plates with gas-permeable tape (to allow CO₂ exchange but limit rapid O₂ influx) OR incubate in a low-oxygen tension incubator (1-5% O₂).

-

Note: Short exposures (4h) are preferred for mechanistic studies to minimize oxidation artifacts.

-

-

Readout: Use MTT or CellTiter-Glo. Avoid assays dependent on mitochondrial respiration if the exposure time is short, as MMA(III) directly inhibits mitochondrial enzymes (PDH). LDH leakage is a more robust marker for membrane integrity.

References

-

Petrick, J. S., et al. (2001). "Monomethylarsonous acid (MMA(III)) and arsenite: LD50 in hamsters and in vitro inhibition of pyruvate dehydrogenase."[7][8] Chemical Research in Toxicology, 14(6), 651-656.[8] Link

-

Styblo, M., et al. (2000). "Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes."[7][8][9][10] Toxicology and Applied Pharmacology, 163(2), 203-207.[9][10] Link

-

Styblo, M., et al. (2002).[2] "The role of biomethylation in toxicity and carcinogenicity of arsenic: a research update." Environmental Health Perspectives, 110(Suppl 5), 767.[2] Link

-

Mass, M. J., et al. (2001). "Methylated trivalent arsenic species are genotoxic." Chemical Research in Toxicology, 14(4), 355-361. Link

-

Kligerman, A. D., et al. (2003). "Methylated trivalent arsenicals as candidates for the genotoxic species in arsenic carcinogenesis." Environmental Health Perspectives, 111(13), 1683. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of biomethylation in toxicity and carcinogenicity of arsenic: a research update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Origins, fate, and actions of methylated trivalent metabolites of inorganic arsenic: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arsenic (+3 oxidation state) methyltransferase and the methylation of arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of metabolism in arsenic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monomethylarsonous acid (MMA(III)) and arsenite: LD(50) in hamsters and in vitro inhibition of pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Methylarsonous Acid (MMA(III)) Paradox: From Detoxification to High-Grade Toxicity

Executive Summary: The Valence Overturn

For over five decades, the scientific consensus regarding arsenic metabolism relied on a "detoxification" dogma. The methylation of inorganic arsenic (iAs) was viewed as a linear protective mechanism, converting toxic inorganic species into biologically inert organic forms for excretion.

This paradigm collapsed in the late 1990s and early 2000s with the isolation and characterization of Methylarsonous Acid (MMA(III)) . Contrary to the prevailing theory, MMA(III) was found to be not only more toxic than its pentavalent counterpart (MMA(V)) but significantly more cytotoxic and genotoxic than the inorganic arsenite (iAs(III)) it was derived from.

This guide details the historical discovery, the specific metabolic pathways, the mechanism of toxicity, and—crucially—the rigorous analytical protocols required to stabilize and detect this elusive trivalent intermediate.

Historical Trajectory: The Challenger Mechanism

In 1945, Frederick Challenger proposed the classical mechanism for arsenic biomethylation.[1] His model suggested an alternating cascade of reduction and oxidative methylation.[1][2]

The Classical Pathway (Challenger Model)

The pathway utilizes S-adenosylmethionine (SAM) as the methyl donor and arsenic (+3 oxidation state) methyltransferase (AS3MT) as the primary catalyst.

Figure 1: The alternating reduction-methylation pathway. Note the central position of MMA(III) as a transient, highly reactive intermediate.

The Paradigm Shift: Discovery of MMA(III) Toxicity

The re-evaluation of MMA(III) was driven by two critical limitations in early research:

-

Analytical Blind Spots: Standard Hydride Generation Atomic Absorption Spectrometry (HG-AAS) required acid digestion that oxidized all trivalent species to pentavalent forms, masking the presence of MMA(III).

-

Chemical Instability: MMA(III) rapidly oxidizes to MMA(V) in air/urine, making detection in biological samples nearly impossible without specific stabilization.

Key Pivotal Studies

-

Styblo et al. (2000): This study was the turning point. Using chemically synthesized MMA(III), the team demonstrated that MMA(III) was more cytotoxic than inorganic arsenite in human hepatocytes. This shattered the "methylation = detoxification" hypothesis.

-

Petrick et al. (2000): Provided the first definitive evidence of MMA(III) in human urine, proving that this toxic intermediate escapes cellular metabolism and circulates systematically.

Comparative Cytotoxicity Data

The following table summarizes the IC50 (inhibitory concentration to reduce cell viability by 50%) values, highlighting the extreme potency of MMA(III).

| Arsenic Species | Oxidation State | IC50 (Human Hepatocytes) | Relative Toxicity |

| Methylarsonous Acid (MMA(III)) | +3 | 0.4 µM | Highest |

| Arsenite (iAs(III)) | +3 | 6.0 µM | High |

| Arsenate (iAs(V)) | +5 | > 100 µM | Low |

| Methylarsonic Acid (MMA(V)) | +5 | > 1000 µM | Negligible |

| Dimethylarsinic Acid (DMA(V)) | +5 | > 1000 µM | Negligible |

Data synthesized from Styblo et al. (2000) and subsequent validation studies.

Technical Protocol: Speciation and Detection of MMA(III)

Objective: Quantify MMA(III) in biological fluids (urine/cell lysate) while preventing oxidative conversion to MMA(V).

Critical Constraint: MMA(III) has a half-life of <10 hours in unpreserved urine at room temperature.

Method: Anion-Exchange HPLC-ICP-MS

This protocol utilizes Inductively Coupled Plasma Mass Spectrometry (ICP-MS) coupled with High-Performance Liquid Chromatography (HPLC).[3]

Reagents & Setup

-

Column: Hamilton PRP-X100 (Anion Exchange) or equivalent.[3][4]

-

Mobile Phase: 20 mM Ammonium Carbonate [(NH4)2CO3], pH adjusted to 9.0 with Ammonium Hydroxide.

-

Chelating Agent: Diethylenetriaminepentaacetic acid (DTPA) or EDTA.

-

Storage: -80°C (Strict requirement).

Step-by-Step Workflow

-

Sample Collection & Stabilization (The "Golden Hour"):

-

Action: Collect urine/media immediately into cryovials containing DTPA (final conc. 2 mM).

-

Rationale: DTPA chelates transition metals (Fe, Cu) that catalyze the oxidation of As(III) species.

-

Storage: Flash freeze in liquid nitrogen immediately. Store at -80°C. Do not store at -20°C ; eutectic freezing effects can accelerate oxidation.

-

-

Chromatographic Separation:

-

Thawing: Thaw samples in an anaerobic glove box (if available) or immediately before injection.

-

Filtration: 0.22 µm PVDF filter (minimize air exposure).

-

Injection: 20-50 µL volume.

-

Flow Rate: 1.0 mL/min isocratic elution.

-

-

Detection (ICP-MS):

-

Isotopes: Monitor m/z 75 (As) and m/z 35 (Cl) or m/z 77 (ArCl) to detect chloride interference.

-

Collision Cell: Use Helium (He) mode to remove ArCl+ polyatomic interference which mimics As at m/z 75.

-

-

Data Validation:

-

Elution Order: AsB (Arsenobetaine) → As(III) → DMA(V) → MMA(V) → MMA(III) → As(V).

-

Verification: Spike a duplicate sample with H2O2. If the putative MMA(III) peak disappears and the MMA(V) peak increases correspondingly, the identification is confirmed.

-

Figure 2: Critical workflow for preserving MMA(III) integrity during analysis.

Mechanism of Action: Why is MMA(III) Toxic?

The high toxicity of MMA(III) stems from its specific affinity for sulfhydryl (-SH) groups in proteins and its ability to generate Reactive Oxygen Species (ROS).

Enzyme Inhibition

MMA(III) acts as a "soft" acid, binding tightly to the "soft" base thiols in enzyme active sites.

-

Glutathione Reductase (GR): MMA(III) inhibits GR, preventing the recycling of Glutathione (GSH) from GSSG. This depletes the cell's antioxidant capacity.

-

Thioredoxin Reductase (TrxR): MMA(III) targets the selenocysteine active site of TrxR, collapsing the thioredoxin system, which is vital for DNA synthesis and apoptosis regulation.

ROS Generation

The depletion of GSH and Trx leads to an accumulation of hydrogen peroxide and superoxide anions, causing:

-

Lipid Peroxidation

-

DNA Strand Breaks

-

Apoptosis/Necrosis

Figure 3: The biochemical cascade of MMA(III) induced cytotoxicity.

References

-

Challenger, F. (1945). Biological methylation.[5][6][7][8] Chemical Reviews, 36(3), 315-361. Link

-

Styblo, M., Del Razo, L. M., Vega, L., et al. (2000).[5] Comparative toxicity of trivalent and pentavalent inorganic and methylated arsenicals in rat and human cells.[5] Archives of Toxicology, 74(6), 289-299. Link

-

Petrick, J. S., Ayala-Fierro, F., Cullen, W. R., Carter, D. E., & Aposhian, H. V. (2000). Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes. Toxicology and Applied Pharmacology, 163(2), 203-207. Link

-

Aposhian, H. V., et al. (2000). Occurrence of Monomethylarsonous Acid in Urine of Humans Exposed to Inorganic Arsenic.[7][9][10] Chemical Research in Toxicology, 13(8), 693–697. Link

-

Del Razo, L. M., Styblo, M., & Thomas, D. J. (2001). Determination of trivalent methylated arsenicals in biological matrices. Toxicology Letters, 125(1-3), 101-109. Link

-

Gong, Z., Lu, X., Ma, M., Watt, C., & Le, X. C. (2002). Arsenic speciation analysis. Talanta, 58(1), 77-96. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Arsenic methylation – Lessons from three decades of research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inorganic arsenic speciation analysis in food using HPLC/ICP-MS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methylarsonic acid - Wikipedia [en.wikipedia.org]

- 6. An Overview of Arsenic Metabolism and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Origins, fate, and actions of methylated trivalent metabolites of inorganic arsenic: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exposure to monomethylarsonous acid (MMAIII) leads to altered selenoprotein synthesis in a primary human lung cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of monomethylarsonous acid, a key arsenic methylation intermediate, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Chemical structure and formula of methylarsonous acid.

This guide serves as an advanced technical resource for researchers investigating the chemical properties, synthesis, and toxicological mechanisms of Methylarsonous Acid (MA(III)).

Structure, Synthesis, and Toxicological Significance

Executive Summary

Methylarsonous acid (MA(III)), chemically represented as CH₃As(OH)₂ , is a trivalent organoarsenic intermediate generated during the biomethylation of inorganic arsenic. Historically, the methylation of arsenic was considered a detoxification pathway. However, modern toxicological consensus identifies MA(III) as a highly reactive, cytotoxic, and genotoxic species—often exceeding the toxicity of its inorganic precursors (arsenite) and its pentavalent counterpart (methylarsonic acid, MA(V)).

This guide details the physicochemical identity of MA(III), provides a validated protocol for its laboratory synthesis via the methylarsine diiodide precursor, and maps its critical role in the arsenic metabolic pathway.

Chemical Constitution & Identity

MA(III) is an unstable trivalent arsenic species. In aqueous solution, it exists in equilibrium with its anhydride, Methylarsine Oxide (CH₃AsO) . Unlike the stable pentavalent Methylarsonic Acid (MA(V)), MA(III) is highly sensitive to oxidation and possesses a lone electron pair on the arsenic atom, driving its high affinity for soft nucleophiles (thiols).

Physicochemical Comparison

| Feature | Methylarsonic Acid (MA(V)) | Methylarsonous Acid (MA(III)) |

| Formula | CH₃AsO(OH)₂ | CH₃As(OH)₂ |

| Oxidation State | +5 (Pentavalent) | +3 (Trivalent) |

| Geometry | Tetrahedral | Pyramidal |

| CAS Number | 124-58-3 | 25400-23-1 (Acid) / 593-58-8 (Oxide) |

| Stability | Stable solid | Unstable; oxidizes rapidly in air |

| Reactivity | Low thiol affinity | High affinity for vicinal dithiols |

| Toxicity (IC₅₀) | Low (> mM range) | High (µM range) |

Structural Equilibrium Diagram

The following diagram illustrates the hydration equilibrium between the isolable Methylarsine Oxide and the biologically active Methylarsonous Acid.

Figure 1: Equilibrium between the anhydride precursor (Methylarsine Oxide) and the active species (Methylarsonous Acid).[1]

Synthesis & Preparation Protocol

Direct isolation of pure MA(III) is difficult due to rapid oxidation. The standard laboratory protocol involves synthesizing the stable precursor Methylarsine Diiodide (CH₃AsI₂) , which is then hydrolyzed immediately prior to use.

Mechanism of Synthesis

-

Reduction: Pentavalent Methylarsonic Acid (MA(V)) is reduced by sulfur dioxide (SO₂) in the presence of potassium iodide (KI) and strong acid.

-

Hydrolysis: The resulting diiodide is hydrolyzed in water to yield MA(III).

Protocol: Preparation of MA(III) Standard

Safety Warning: Arsenic compounds are known human carcinogens. Methylarsine diiodide is volatile and extremely toxic. All operations must be performed in a certified chemical fume hood using anaerobic techniques where possible.

Step 1: Synthesis of Methylarsine Diiodide (CH₃AsI₂)

-

Reagents: Dissolve 5.0 g of Disodium Methylarsonate (DSMA, MA(V)) in 25 mL of concentrated Hydrochloric Acid (HCl).

-

Catalyst: Add 10.0 g of Potassium Iodide (KI) to the solution.

-

Reduction: Bubble Sulfur Dioxide (SO₂) gas slowly through the solution for 30–60 minutes. The solution will turn dark, and an oily yellow/brown layer will separate at the bottom.

-

Extraction: Extract the oily layer using dichloromethane (DCM) or diethyl ether.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure (rotary evaporator) to yield Methylarsine Diiodide (yellow oil or low-melting solid). Store under nitrogen at -20°C.

Step 2: Generation of Methylarsonous Acid (MA(III))

-

Aliquot: Take a known mass of Methylarsine Diiodide (e.g., 10 mg).

-

Hydrolysis: Dissolve in degassed, deionized water (pH 7.0).

-

Reaction:

-

-

Neutralization: Adjust pH carefully with dilute NaOH if necessary, though the species is stable in mild acid.

-

Usage: Use immediately for biological assays or HPLC calibration.

Biological Interaction & Metabolism

The toxicity of MA(III) stems from its specific interaction with cellular proteins. Unlike pentavalent arsenic, which mimics phosphate, trivalent MA(III) acts as a soft acid, binding irreversibly to vicinal dithiols (e.g., Cys-X-X-Cys motifs).

The Challenger Pathway (Biomethylation)

Arsenic metabolism was historically described by the Challenger Pathway as a stepwise reduction and methylation process.

-

Reduction: Arsenate (As V) → Arsenite (As III).

-

Methylation 1: Arsenite + SAM (S-adenosylmethionine) → Methylarsonic Acid (MA V).

-

Reduction 2: Methylarsonic Acid (MA V) → Methylarsonous Acid (MA III) .

-

Methylation 2: MA(III) + SAM → Dimethylarsinic Acid (DMA V).

Critical Insight: Step 3 produces MA(III). If Step 4 is slow or inhibited, MA(III) accumulates, leading to cellular damage.

Metabolic Pathway Diagram

Figure 2: The Arsenic Biomethylation Pathway highlighting MA(III) as the critical toxic intermediate.

Analytical Characterization

Detecting MA(III) in biological samples requires preventing its rapid oxidation to MA(V) during extraction and chromatography.

-

Technique: High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[2][3][4]

-

Column: Anion Exchange (e.g., Hamilton PRP-X100).[2]

-

Mobile Phase:

-

Standard: Ammonium Carbonate / Ammonium Nitrate.

-

Stabilized: Addition of 2 mM EDTA or Cysteine to the mobile phase can prevent on-column oxidation of MA(III).

-

-

Retention: MA(III) typically elutes between Arsenite (As III) and Methylarsonic Acid (MA V) depending on pH, as it is a weak acid (pKa ~11) and largely uncharged at neutral pH.

References

-

Cullen, W. R., & Reimer, K. J. (1989). Arsenic speciation in the environment.[3][4] Chemical Reviews, 89(4), 713-764.

-

Styblo, M., Del Razo, L. M., et al. (2000). Comparative toxicity of trivalent and pentavalent inorganic and methylated arsenicals in rat and human cells. Archives of Toxicology, 74(6), 289-299.

-

Petrick, J. S., et al. (2000). Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes. Toxicology and Applied Pharmacology, 163(2), 203-207.

-

Millar, S. B., et al. (2002). Synthesis and characterization of methylarsenic(III) compounds. Applied Organometallic Chemistry, 16(4), 204-209.

-

Gong, Z., et al. (2002). Arsenic speciation analysis. Talanta, 58(1), 77-96.

Sources

- 1. Microbial Arsenic Methylation in Soil and Uptake and Metabolism of Methylated Arsenic in Plants: A Review | MDPI [mdpi.com]

- 2. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. riuma.uma.es [riuma.uma.es]

- 4. jfda-online.com [jfda-online.com]

Physical Properties and Characterization of Crystalline Methylarsonous Acid (MMA(III))

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Trivalent Arsenic Challenge

Methylarsonous acid (MMA(III) ; CH₃As(OH)₂) represents a critical pivot point in arsenic toxicology and pharmacology. Historically dismissed as a transient intermediate in the methylation detoxification pathway, modern research identifies MMA(III) as a highly reactive, cytotoxic species—significantly more potent than inorganic arsenite or its pentavalent counterpart, methylarsonic acid (MMA(V)).

For researchers, the primary challenge lies in the physical isolation of this species. Unlike the stable, crystalline MMA(V), trivalent methylarsonous acid is notoriously unstable in its free acid form. It dehydrates spontaneously to form cyclic anhydrides (methylarsine oxides) or oligomers.

Core Directive: This guide addresses the physical properties of the isolatable solid forms—specifically Methylarsine Oxide ((CH₃AsO)ₓ) —which serve as the practical source of MMA(III) in experimental settings. It clarifies the distinction between the theoretical acid and the physical solid to prevent common experimental errors.

Chemical Identity & Solid-State Nature

Crucial Distinction: Do not confuse MMA(III) with MMA(V). The physical solid often labeled "Methylarsonous Acid" in older literature is almost invariably Methylarsine Oxide or a salt complex.

| Feature | Methylarsonous Acid (MMA(III)) | Methylarsine Oxide (Solid Precursor) | Methylarsonic Acid (MMA(V)) |

| Formula | CH₃As(OH)₂ | (CH₃AsO)ₓ (cyclic trimer/tetramer) | CH₃AsO(OH)₂ |

| Oxidation State | As(III) | As(III) | As(V) |

| Physical State | Exists in equilibrium in solution | Crystalline Solid | Stable Crystalline Solid |

| Stability | Unstable (prone to oxidation) | Stable under inert atmosphere | Highly Stable |

| Primary Hazard | Extreme Cytotoxicity | Extreme Cytotoxicity | Low/Moderate Toxicity |

Technical Insight: In aqueous solution, the anhydride hydrolyzes to form the acid. Therefore, weighing the solid oxide is the standard method for generating a known concentration of MMA(III) acid.

Equation:

Physical Properties of Crystalline Methylarsine Oxide

The practical solid form of MMA(III)

3.1 Thermodynamic & Structural Data

The following data applies to Methylarsine Oxide (often synthesized as a cyclic trimer or tetramer), which is the standard solid reference material.

| Property | Value | Notes |

| Melting Point | 95 °C | Distinct from MMA(V) (161°C) and Mesityl Oxide (-41.5°C). |

| Appearance | White crystalline solid | Often forms needles or plates from benzene/ether. |

| Solubility (Water) | Soluble (Hydrolyzes) | Dissolves to form CH₃As(OH)₂. |

| Solubility (Organic) | Soluble in Benzene, CHCl₃ | Useful for extraction/purification. |

| Odor | Garlic-like | Characteristic of trivalent arsines (Warning: Toxic). |

| pKa (of Acid) | ~11 (Estimated) | MMA(III) is neutral at pH 7.4, facilitating cell entry. |

3.2 Spectral Characterization

To validate the identity of synthesized crystals, use the following spectral markers.

-

¹H NMR (CDCl₃) :

1.6 - 1.8 ppm (Singlet, As-CH₃).-

Note: Shift varies slightly depending on concentration and oligomeric state (trimer vs. tetramer).

-

-

Mass Spectrometry (ESI-MS) :

-

Look for peaks corresponding to

or hydrated adducts. -

Avoid harsh ionization which may oxidize As(III) to As(V).

-

Synthesis & Isolation Protocol

Safety Warning: All steps must be performed in a fume hood. As(III) intermediates are potent enzyme inhibitors. Use double-gloving and specific arsenic waste disposal.

The isolation of "crystalline MMA(III)" is effectively the synthesis of Methylarsine Oxide via the reduction of MMA(V).

Protocol: Reduction via Methyldiiodoarsine

This method (adapted from Matuska et al. and Cullen et al.) is preferred for high purity.

Step 1: Synthesis of Methyldiiodoarsine (CH₃AsI₂)

-

Reactants: Dissolve Disodium Methylarsonate (MMA(V)) in concentrated HCl.

-

Reduction: Add Potassium Iodide (KI) and saturate with Sulfur Dioxide (SO₂) gas.

-

Mechanism:

-

-

Extraction: Extract the resulting oily liquid (CH₃AsI₂) into ether or benzene.

-

Purification: Dry over Na₂SO₄ and evaporate solvent. CH₃AsI₂ is a yellow oil/solid (MP ~30°C).

Step 2: Hydrolysis to Methylarsine Oxide ((CH₃AsO)ₓ)

-

Hydrolysis: Dissolve CH₃AsI₂ in benzene.

-

Base Treatment: Treat with excess solid Sodium Carbonate (Na₂CO₃) and water.

-

Mechanism:

-

-

Crystallization: Filter the solution and evaporate the benzene.

-

Isolation: Recrystallize the residue from benzene/petroleum ether to yield white crystals of Methylarsine Oxide .

-

Validation: Verify Melting Point (95°C).

Mechanism of Action & Toxicity Visualization

MMA(III) is distinct because it is neutral at physiological pH , allowing rapid passive diffusion across cell membranes (Aquaglyceroporins, specifically AQP9). Once inside, it acts as a high-affinity soft metal electrophile.

Key Target: The dihydrolipoamide cofactor of the Pyruvate Dehydrogenase Complex (PDH) . Inhibition leads to metabolic collapse (citric acid cycle blockade).

Figure 1: The metabolic activation and toxicity pathway of Methylarsonous Acid. Unlike the charged MMA(V), the neutral MMA(III) easily penetrates cells to inhibit critical mitochondrial enzymes.

Stability & Handling Best Practices

To maintain the integrity of MMA(III) stocks, strict protocols are required to prevent oxidation back to MMA(V).

-

Anoxic Storage: Store solid Methylarsine Oxide under Argon or Nitrogen at -20°C.

-

Solution Preparation:

-

Prepare solutions fresh immediately before use.

-

Use deoxygenated water (purged with N₂).

-

pH Consideration: At pH < 9, MMA(III) remains largely neutral.

-

-

Oxidation Monitoring: Use HPLC-ICP-MS to monitor the ratio of As(III) to As(V).[1] A shift in retention time indicates oxidation.

References

-

Matuska, V. et al. (2010).[2] Methylated and thiolated arsenic species for environmental and health research — A review on synthesis and characterization. ResearchGate. Link

-

Petrick, J. S. et al. (2000). Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes.[3][4] Toxicology and Applied Pharmacology. Link

-

Cullen, W. R. et al. (1989). The metabolism of methylarsine oxide and sulfide. Applied Organometallic Chemistry. Link

-

Styblo, M. et al. (2000). Comparative toxicity of trivalent and pentavalent inorganic and methylated arsenicals in rat and human cells. Archives of Toxicology. Link

-

Gong, Z. et al. (2002). Arsenic speciation analysis. Talanta. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes | UBC Chemistry [chem.ubc.ca]

- 4. Monomethylarsonous acid (MMA(III)) and arsenite: LD(50) in hamsters and in vitro inhibition of pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Paradox of Methylation: Methylarsonous Acid (MMA(III)) as the Driver of Arsenic-Induced Oxidative Stress

Executive Summary

For decades, the methylation of inorganic arsenic (iAs) was mischaracterized as a detoxification pathway. The logic was simple: methylated metabolites like methylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)) are rapidly excreted and less acutely toxic than their inorganic parent. However, this view ignored the highly reactive trivalent intermediates.

This guide focuses on Methylarsonous acid (MMA(III)) , the elusive, high-potency intermediate that upends the detoxification hypothesis. MMA(III) is not merely a transient metabolite; it is a mitochondria-specific toxicant and a potent inhibitor of thiol-dependent antioxidant systems. With an LC50 approximately 10–20 times lower than iAs(III) in human hepatocytes, MMA(III) drives the oxidative stress responsible for arsenic-induced carcinogenesis and cytotoxicity.

This whitepaper provides a mechanistic deep-dive, validated synthesis protocols, and experimental workflows to study MMA(III)-induced oxidative stress.

Part 1: The Biotransformation Cascade & The "Lethal Intermediate"

Arsenic metabolism relies on alternating reduction and oxidative methylation steps catalyzed by Arsenic (+3 oxidation state) methyltransferase (AS3MT). While the pentavalent forms (MMA(V), DMA(V)) are relatively inert, the trivalent intermediate MMA(III) is highly reactive.

The Biotransformation Pathway

The following diagram illustrates the generation of MMA(III). Note the critical "danger zone" where MMA(III) accumulates if further methylation to DMA is stalled.

Figure 1: The Arsenic Biotransformation Pathway. MMA(III) represents a critical bottleneck; if AS3MT activity is insufficient to methylate it to DMA, highly toxic MMA(III) accumulates.

Part 2: Mechanisms of Oxidative Stress

MMA(III) induces oxidative stress through a "Double-Tap" mechanism: it simultaneously generates Reactive Oxygen Species (ROS) at the mitochondrial level and disables the antioxidant enzymes required to neutralize them.

Mitochondrial Dysfunction (The Source)

Unlike iAs(III), which broadly targets sulfhydryl groups, MMA(III) is a mitochondria-specific toxicant .

-

ETC Inhibition: MMA(III) specifically inhibits Complexes II (Succinate Dehydrogenase) and IV (Cytochrome c Oxidase) of the Electron Transport Chain (ETC).

-

ROS Generation: Blockade of the ETC leads to electron leakage, primarily generating superoxide anions (

). -

Pyruvate Dehydrogenase (PDH): MMA(III) inhibits PDH (IC50 ~17–60 µM), disrupting the influx of Acetyl-CoA into the Krebs cycle.

Antioxidant System Collapse (The Failure of Defense)

The high affinity of MMA(III) for vicinal dithiols allows it to inhibit key redox enzymes with greater potency than iAs(III).

-

Thioredoxin Reductase (TrxR): Mammalian TrxR contains a C-terminal selenocysteine (Sec) residue.[1][2] MMA(III) binds this Sec-Cys pair with high affinity, irreversibly inhibiting the enzyme. This prevents the recycling of oxidized thioredoxin (Trx), leaving the cell vulnerable to oxidative damage.

-

Glutathione Reductase (GR): MMA(III) acts as a mixed-type inhibitor of GR. Its complexes with glutathione (e.g.,

) are even more potent inhibitors (Ki ~9 µM) than the free arsenical, creating a self-amplifying cycle of toxicity.

Figure 2: The "Double-Tap" Mechanism. MMA(III) increases ROS production while simultaneously disabling the TrxR and GR scavenging systems.

Part 3: Comparative Toxicity Data[3][4]

The following table summarizes the enhanced potency of MMA(III) compared to inorganic arsenite.

| Parameter | Inorganic Arsenite (iAs | Methylarsonous Acid (MMA | Fold Difference |

| LC50 (Human Hepatocytes) | ~68 µM | ~6 µM | ~11x More Toxic |

| LD50 (Hamster, ip) | 112.0 µmol/kg | 29.3 µmol/kg | ~4x More Toxic |

| PDH Inhibition (IC50) | ~106 µM | ~17.6 µM | ~6x More Potent |

| Primary Target | Broad Sulfhydryl binding | Mitochondria & Selenoproteins | Specificity drives toxicity |

| Genotoxicity | Indirect (ROS-mediated) | Direct & Indirect (ROS + DNA damage) | MMA(III) causes DNA damage at non-cytotoxic levels |

Data compiled from Styblo et al. (2000) and Petrick et al. (2001).

Part 4: Experimental Methodologies

Warning: MMA(III) is extremely unstable in the presence of oxygen and is not commercially available in a pure, stable form. It must be synthesized in situ or stored under strict anaerobic conditions.

Protocol 1: Chemical Synthesis of MMA(III) (Methylarsine Oxide)

This protocol reduces pentavalent MMA(V) to trivalent MMA(III) using the SO2/KI reduction method.

Reagents:

-

Monomethylarsonic acid (MMA(V)) disodium salt.

-

Concentrated Hydrochloric acid (HCl).

-

Potassium Iodide (KI).

-

Sulfur Dioxide (SO2) gas or saturated solution.

-

Sodium Bicarbonate (NaHCO3) for neutralization.

Workflow:

-

Dissolution: Dissolve 1g of MMA(V) in 5 mL of concentrated HCl.

-

Reduction: Add 0.1g KI (catalyst). Bubble SO2 gas through the solution for 30 minutes, or add saturated aqueous SO2. The solution will turn yellow/orange due to the formation of Methylarsonous diiodide (

). -

Extraction: Extract the

using benzene or toluene (perform in a fume hood). -

Hydrolysis: Back-extract the organic layer into water. The diiodide hydrolyzes to form methylarsine oxide (

), the hydrated form of MMA(III). -

Validation: Verify oxidation state using Hydride Generation Atomic Absorption Spectroscopy (HG-AAS) buffered at pH 6 (selective for trivalent As).

Protocol 2: Thioredoxin Reductase (TrxR) Inhibition Assay

To validate MMA(III) potency against the antioxidant defense system.

Reagents:

-

Purified Rat or Human TrxR1.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

MMA(III) stock (freshly prepared).

Steps:

-

Incubation: Incubate 10 nM TrxR with varying concentrations of MMA(III) (0.1 – 10 µM) in phosphate buffer (pH 7.4) containing 200 µM NADPH for 5 minutes at room temperature. Note: NADPH is required to reduce the enzyme's active site, making the selenocysteine accessible for arsenical binding.

-

Reaction: Add 5 mM DTNB (substrate).

-

Measurement: Monitor the increase in absorbance at 412 nm (formation of TNB anion) for 10 minutes.

-

Calculation: Calculate % inhibition relative to vehicle control. Plot log[MMA(III)] vs. Activity to determine IC50.

Part 5: Implications for Drug Development[9]

Understanding MMA(III) toxicity opens new avenues for therapeutic intervention, particularly in populations chronically exposed to arsenic.

-

Nrf2 Activators: Since MMA(III) overwhelms basal antioxidant defenses, pharmacological activation of the Nrf2-KEAP1 pathway (e.g., using sulforaphane or bardoxolone methyl) can upregulate TrxR and GSH synthesis, potentially restoring the redox balance.

-

Selenium Supplementation: High-dose selenium can sequester MMA(III) into insoluble seleno-bis(S-glutathionyl) arsinium ions (

), facilitating biliary excretion. -

AS3MT Modulation: Drugs that inhibit AS3MT could theoretically prevent the formation of MMA(III) from iAs(III), though this risks accumulation of iAs(III). Conversely, enhancing the second methylation step (MMA -> DMA) would detoxify the system.

References

-

Styblo, M., Del Razo, L. M., Vega, L., et al. (2000). Comparative toxicity of trivalent and pentavalent inorganic and methylated arsenicals in rat and human cells. Archives of Toxicology. Link

-

Petrick, J. S., Ayala-Fierro, F., Cullen, W. R., et al. (2000). Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes.[7] Toxicology and Applied Pharmacology. Link

-

Lin, S., Del Razo, L. M., Styblo, M., et al. (1999). Arsenicals inhibit thioredoxin reductase in cultured rat hepatocytes. Chemical Research in Toxicology. Link

-

Naranmandura, H., Xu, S., Sawata, T., et al. (2011). Mitochondria are the main target organelle for trivalent monomethylarsonous acid (MMA(III))-induced cytotoxicity. Chemical Research in Toxicology. Link

-

Cullen, W. R., & Reimer, K. J. (1989). Arsenic speciation in the environment.[8] Chemical Reviews. Link

-

Schwerdtle, T., Walter, I., Mackiw, I., et al. (2003). Induction of oxidative DNA damage by arsenite and its trivalent and pentavalent methylated metabolites in cultured human cells and isolated DNA. Carcinogenesis. Link

Sources

- 1. Inhibition of Schistosoma mansoni thioredoxin-glutathione reductase by auranofin: structural and kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Schistosoma mansoni Thioredoxin-glutathione Reductase by Auranofin: STRUCTURAL AND KINETIC ASPECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Thioredoxin reductase, an emerging target for anticancer metallodrugs. Enzyme inhibition by cytotoxic gold(iii) compounds studied with combined mass spectrometry and biochemical assays - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Monomethylarsonous acid (MMA(III)) is more toxic than arsenite in Chang human hepatocytes | UBC Chemistry [chem.ubc.ca]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biotransformation of Inorganic Arsenic to Methylarsonous Acid in Humans

This guide provides a detailed examination of the metabolic pathway leading to the formation of methylarsonous acid (MMAIII) in the human body following exposure to inorganic arsenic. It is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of the enzymatic processes, key molecular participants, and analytical methodologies central to the study of arsenic biotransformation.

Introduction: A Paradigm Shift in Arsenic Toxicology

For decades, the biomethylation of inorganic arsenic (iAs) was regarded primarily as a detoxification mechanism—a metabolic process that converted highly toxic inorganic forms into less harmful organic species to facilitate their excretion.[1][2] This perspective was largely based on the observation that the pentavalent end-products of methylation, monomethylarsonic acid (MMAV) and dimethylarsinic acid (DMAV), are significantly less toxic than inorganic arsenite (AsIII).[3][4][5]

However, extensive research over the past three decades has fundamentally shifted this paradigm.[6] It is now unequivocally clear that the metabolic pathway is not a simple detoxification route but a complex "activation" process, where highly reactive and cytotoxic trivalent intermediates are formed.[6][7] Among these, methylarsonous acid (MMAIII) , a trivalent monomethylated metabolite, has been identified as one of the most potent and damaging species in this pathway, exhibiting greater cytotoxicity and genotoxicity than the parent inorganic arsenite.[5][8][9] Understanding the precise mechanism of its formation is therefore critical for assessing the risks associated with arsenic exposure and for developing potential therapeutic interventions.

This guide elucidates the multi-step biochemical journey from environmental inorganic arsenic to the generation of MMAIII within human cells, details the critical molecular machinery involved, and outlines the modern analytical workflows used to quantify these species.

Chapter 1: The Metabolic Pathway of Inorganic Arsenic

The conversion of inorganic arsenic into its methylated derivatives is a multi-step process primarily occurring in the liver, although other tissues possess this capability.[1][10] The pathway involves a series of reduction and oxidative methylation reactions.

Absorption and Initial Reduction of Arsenate (AsV)

Humans are primarily exposed to inorganic arsenic through contaminated water and food, with absorption occurring efficiently through the gastrointestinal tract.[1] Arsenic exists mainly in two inorganic forms: arsenate (AsV) and arsenite (AsIII). Arsenate (AsV), being a chemical analog of phosphate, can enter cells via phosphate transporters.[11]

Before methylation can begin, pentavalent arsenate must be reduced to trivalent arsenite. This initial reduction is a critical prerequisite for the subsequent enzymatic steps.[1] This conversion is accomplished by cellular reducing agents, with the thioredoxin (Trx)/thioredoxin reductase (TR) system playing a significant role.[10]

The Central Enzyme: Arsenic (+3 oxidation state) Methyltransferase (AS3MT)

The central catalyst in the arsenic methylation pathway is Arsenic (+3 oxidation state) methyltransferase (AS3MT) .[12][13][14] This enzyme, found predominantly in the liver, is responsible for transferring methyl groups from the universal methyl donor, S-adenosyl-L-methionine (SAM), to trivalent arsenic compounds.[2][3][14] The efficiency of this enzyme is a key determinant of an individual's arsenic metabolism profile and, consequently, their susceptibility to arsenic-induced diseases.[15][16]

The First Methylation: Formation of Monomethylarsonic Acid (MMAV)

The first methylation step, catalyzed by AS3MT, is an oxidative methylation . Here, a methyl group from SAM is transferred to arsenite (AsIII). This reaction converts the trivalent inorganic arsenite into a pentavalent methylated species, monomethylarsonic acid (MMAV) .[6]

AsIII + SAM → MMAV + S-adenosyl-homocysteine (SAH)

This step aligns with the classic "Challenger pathway," which proposes alternating steps of reduction and oxidative methylation.[6][17]

The Second Reduction: The Genesis of Methylarsonous Acid (MMAIII)

The newly formed MMAV is not the final product of this stage. To proceed to the next methylation step, it must first be reduced from its pentavalent state back to a trivalent state. This reduction yields the highly reactive and toxic intermediate, methylarsonous acid (MMAIII) .[6][10]

MMAV + 2e- + 2H+ → MMAIII + H2O

This reductive step is crucial and represents the core of the topic. The generation of MMAIII is what transforms the metabolic pathway from a simple excretion route into a bioactivation process, as MMAIII is significantly more toxic than its precursor, MMAV, and the initial inorganic arsenite.[5][18] Cellular reductants such as glutathione (GSH) are implicated in this conversion.[17]

Visualizing the Pathway to MMAIII

The following diagram illustrates the sequential enzymatic reactions leading from inorganic arsenic to the formation of methylarsonous acid.

Caption: Metabolic pathway of inorganic arsenic to methylarsonous acid (MMAIII).

Chapter 2: Toxicological Significance and Data Summary

The formation of MMAIII is a pivotal event in arsenic toxicology. Unlike its pentavalent counterparts, trivalent arsenicals (including AsIII and MMAIII) readily react with sulfhydryl groups in proteins and peptides, leading to potent enzyme inhibition and disruption of cellular processes. MMAIII has been shown to be a potent inducer of oxidative DNA damage and can cause malignant transformation in various human cell lines.[8][9]

Data Summary: Arsenic Species and Relative Toxicity

The following table summarizes the key arsenic species involved in the metabolic pathway leading to MMAIII, highlighting the critical differences in oxidation state and toxicity.

| Arsenic Species | Abbreviation | Arsenic Oxidation State | Relative Toxicity |

| Arsenate | AsV | +5 | Low |

| Arsenite | AsIII | +3 | High |

| Monomethylarsonic Acid | MMAV | +5 | Low |

| Monomethylarsonous Acid | MMAIII | +3 | Very High [5] |

| Dimethylarsinic Acid | DMAV | +5 | Very Low |

| Dimethylarsinous Acid | DMAIII | +3 | High |

Chapter 3: Experimental Methodologies for Arsenic Speciation

Investigating the formation of MMAIII requires sophisticated analytical techniques capable of separating and quantifying the various arsenic species present in a biological matrix. This process is known as arsenic speciation .

Biological Matrix and Sample Handling

Urine is the preferred biological sample for assessing recent (1-2 days) exposure to inorganic arsenic and evaluating an individual's metabolic profile.[1][19] This is because inorganic arsenic and its methylated metabolites are primarily excreted via the kidneys.[1] Proper sample collection and preservation are critical to prevent inter-species conversion. Samples are typically chilled and may be treated with preservatives to maintain the integrity of the arsenic species.[20]

Gold Standard Analytical Technique: HPLC-ICP-MS

The definitive method for arsenic speciation is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[20][21]

-

Causality of Technique Selection: The choice of this hyphenated technique is driven by necessity. HPLC provides the robust separation of the different arsenic compounds (e.g., AsIII, AsV, MMAV, MMAIII, DMAV) based on their chemical properties. ICP-MS offers extremely sensitive and element-specific detection, allowing for the precise quantification of arsenic in each separated fraction, even at trace concentrations found in urine.[20][22]

Experimental Protocol: A Self-Validating Workflow

The following outlines a standard, self-validating protocol for the speciation of arsenic in human urine.

Step 1: Sample Preparation

-

Collect a mid-stream urine sample in a sterile, acid-washed container.

-

To ensure accuracy and prevent degradation of non-toxic seafood-related arsenicals from interfering, subjects should refrain from eating seafood for at least two days prior to collection.[20]

-

Filter the urine sample (e.g., using a 0.45 µm filter) to remove particulates.

-

Perform a dilution with the HPLC mobile phase or deionized water to bring the arsenic concentration within the calibrated range of the instrument and to minimize matrix effects.

Step 2: Chromatographic Separation (HPLC)

-

Inject the prepared sample into the HPLC system.

-

Utilize an anion-exchange column, which separates the negatively charged arsenic species (at the appropriate mobile phase pH) based on their affinity for the stationary phase.

-

Elute the species using a gradient of a buffered mobile phase (e.g., ammonium carbonate). The different arsenic species will exit the column at distinct and reproducible retention times.

Step 3: Detection and Quantitation (ICP-MS)

-

The eluent from the HPLC is directly introduced into the ICP-MS nebulizer.

-

The high-temperature argon plasma of the ICP-MS atomizes and ionizes all arsenic-containing molecules.

-

The mass spectrometer separates the arsenic ions (m/z 75) from other ions.

-

The detector counts the arsenic ions, generating a signal proportional to the arsenic concentration.

Step 4: Data Analysis and Quality Control

-

A chromatogram is generated, plotting arsenic signal intensity versus retention time. Each peak corresponds to a specific arsenic species.

-

Quantify each species by comparing its peak area to a calibration curve generated from certified reference standards for each arsenic species.

-

Self-Validation: Run quality control (QC) samples with known concentrations of each arsenic species with every batch of unknown samples. The results for the QC samples must fall within pre-defined acceptance limits (e.g., ±15% of the nominal value) to validate the entire analytical run. Include procedural blanks to ensure no contamination.

Visualizing the Experimental Workflow

This diagram illustrates the logical flow of the analytical process for arsenic speciation.

Caption: A typical experimental workflow for arsenic speciation analysis in urine.

Conclusion

The formation of methylarsonous acid (MMAIII) is a critical bioactivation step in the human metabolism of inorganic arsenic. This process, occurring via the reduction of monomethylarsonic acid (MMAV), is part of a complex enzymatic pathway orchestrated primarily by the AS3MT enzyme, utilizing SAM as a methyl donor. The resulting MMAIII is a highly cytotoxic and genotoxic intermediate, the production of which underscores the modern toxicological view that arsenic methylation is not merely a detoxification process. Accurate investigation of this pathway relies on robust analytical methodologies, with HPLC-ICP-MS serving as the gold standard for arsenic speciation. A thorough understanding of the formation and action of MMAIII is essential for professionals in toxicology and drug development to accurately assess health risks and explore new avenues for mitigating arsenic-induced pathology.

References

- Metabolism, toxicity and anticancer activities of arsenic compounds - PMC - NIH. (n.d.).

- Metabolism, toxicity and anticancer activities of arsenic compounds - Oncotarget. (2017).

- Arsenic (+3 oxidation state) methyltransferase and the methylation of arsenicals - PubMed. (n.d.).

- Arsenic toxicity: sources, pathophysiology and mechanism - PMC - PubMed Central. (n.d.).

- Methylarsonic acid - Wikipedia. (n.d.).

- Methylarsonic acid | CH5AsO3 | CID 8948 - PubChem - NIH. (n.d.).

- What is the Biologic Fate of Arsenic in the Body? | Environmental Medicine | ATSDR. (n.d.).

- Methylarsonous acid causes oxidative DNA damage in cells independent of the ability to biomethylate inorganic arsenic - PMC - NIH. (n.d.).

- An Overview of Arsenic Metabolism and Toxicity - PMC - NIH. (n.d.).

- Chemical Mechanism of Arsenic Biomethylation - ACS Publications. (2014).

- The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance - Frontiers. (n.d.).

- Chemical Mechanism of Arsenic Biomethylation. (2014).

- Arsenic methylation – Lessons from three decades of research - PMC - NIH. (n.d.).

- Biochemical pathways of arsenic uptake from the environment to human cells - OAText. (n.d.).

- Origins, fate, and actions of methylated trivalent metabolites of inorganic arsenic: progress and prospects - PubMed Central. (n.d.).

- Arsenic Methyltransferase and Methylation of Inorganic Arsenic - PMC - PubMed Central. (2020).

- ICSC 0755 - METHYLARSONIC ACID. (n.d.).

- Genetic Determinants of Reduced Arsenic Metabolism Efficiency in the 10q24.32 Region Are Associated With Reduced AS3MT Expression in Multiple Human Tissue Types - PubMed Central. (n.d.).

- Arsenic methylation by a novel ArsM As(III) S-adenosylmethionine methyltransferase that requires only two conserved cysteine residues - PubMed. (n.d.).

- Arsenics - Speciated - Urine Laboratory Procedure Manual - CDC. (2018).

- Arsenic speciation by using emerging sample preparation techniques: a review - PMC. (n.d.).

- (PDF) Analytical techniques for arsenic speciation - ResearchGate. (2025).

- Quantitation of Arsenic Species in Urine for Exposure Assessment Studies - PMC - NIH. (n.d.).

- Methylarsonous acid causes oxidative DNA damage in cells independent of the ability to biomethylate inorganic arsenic - PubMed. (2013).

- Individual Variations in Inorganic Arsenic Metabolism Associated with AS3MT Genetic Polymorphisms - MDPI. (n.d.).

- A Novel S -Adenosyl- l -methionine:Arsenic(III) Methyltransferase from Rat Liver Cytosol. (n.d.).

- Arsenite methyltransferase 3 regulates hepatic energy metabolism which dictates the hepatic response to arsenic exposure | bioRxiv. (2023).

- Arsenic Speciation Testing to Help Predict Human Health Risks - ALS Global. (n.d.).

- Validation and Quality Assurance of Arsenic Determination in Urine by GFAAS after Toluene Extraction - Polish Journal of Environmental Studies. (n.d.).

- [Effect of S-adenosylmethionine on methylation of inorganic arsenic] - PubMed. (n.d.).

- Arsenic toxicity mediated via different cellular mechanisms. - ResearchGate. (n.d.).

- (PDF) FIELD DETECTION METHOD OF ARSENIC IN URINE - ResearchGate. (2025).

- Detoxification system for inorganic arsenic: Transformation of As 2O3 into TMAO by vitamin B12 derivatives and conversion of TMAO into arsenobetaine - ResearchGate. (2025).

- (PDF) A NovelS-Adenosyl-L-methionine:Arsenic(III) Methyltransferase from Rat Liver Cytosol - ResearchGate. (2025).

- TOXICOLOGICAL PROFILE FOR ARSENIC. (n.d.).

- Methylarsonic acid SDS, 124-58-3 Safety Data Sheets - ECHEMI. (n.d.).

- ASU24 - Overview: Arsenic with Reflex, 24 Hour, Urine - Mayo Clinic Laboratories. (n.d.).

- 57412 - Gene ResultAS3MT arsenite methyltransferase [ (human)] - NCBI. (2025).

- S-adenosyl methionine (SAM, aka adoMet) & SAM-mediated methylation - YouTube. (2023).

- Chemistry and Analysis of Arsenic Species in Water, Food, Urine, Blood, Hair, and Nails. (n.d.).

- Metabolism of Arsenic in Human by AS3MT Gene - Opast Publishing Group. (n.d.).

Sources

- 1. Arsenic Toxicity: What is the Biologic Fate of Arsenic in the Body? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 2. Arsenic Methyltransferase and Methylation of Inorganic Arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Arsenic methylation – Lessons from three decades of research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arsenic (+3 oxidation state) methyltransferase and the methylation of arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylarsonous acid causes oxidative DNA damage in cells independent of the ability to biomethylate inorganic arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylarsonous acid causes oxidative DNA damage in cells independent of the ability to biomethylate inorganic arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oatext.com [oatext.com]

- 12. Origins, fate, and actions of methylated trivalent metabolites of inorganic arsenic: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]